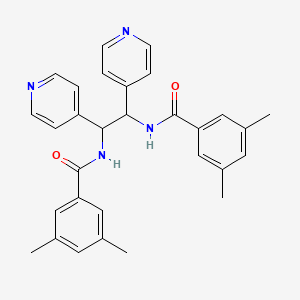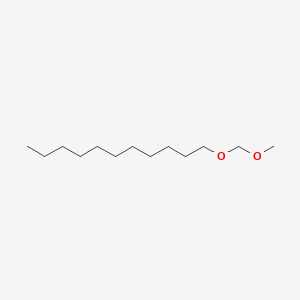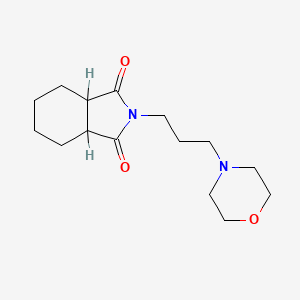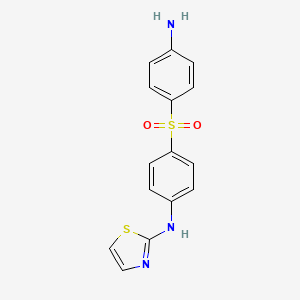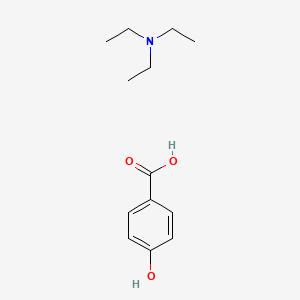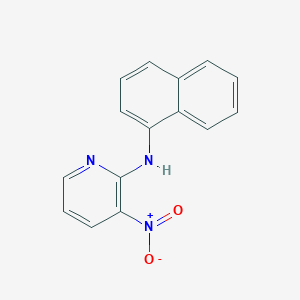
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound characterized by its unique tetrahydrochrysene structure. This compound features four hydroxyl groups attached to a tetrahydrochrysene backbone, making it a polyhydroxylated derivative of chrysene. Its stereochemistry is defined by the specific configuration of its chiral centers, which are denoted by the (1S,2S,3S,4R) notation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, which can generate the corresponding 3-hydroxycyclohexanone derivatives . This method involves photoinduced electron transfer and subsequent reduction steps to achieve the desired tetrahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce functional groups efficiently and sustainably . These methods are designed to optimize reaction conditions and minimize waste, making the process more environmentally friendly.
化学反应分析
Types of Reactions
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrochrysene derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrochrysene ketones, while reduction can produce various hydroxylated derivatives.
科学研究应用
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the development of advanced materials and chemical processes.
作用机制
The mechanism by which (1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
Uniqueness
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific tetrahydrochrysene structure and the presence of four hydroxyl groups. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
77255-41-5 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
(1S,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m0/s1 |
InChI 键 |
ZCFVVVKVNJPHDJ-MHORFTMASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@H]4O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
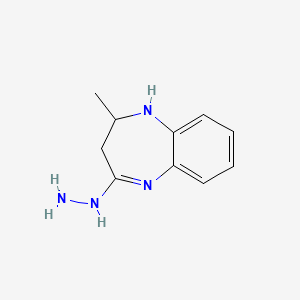
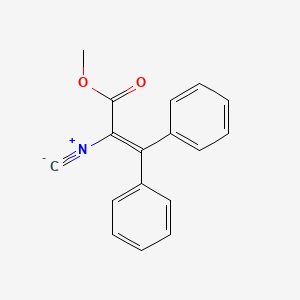
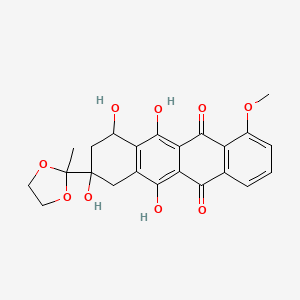
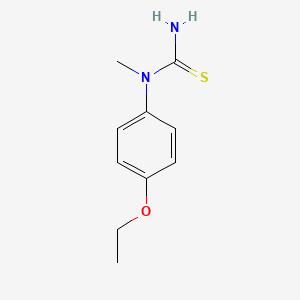

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

